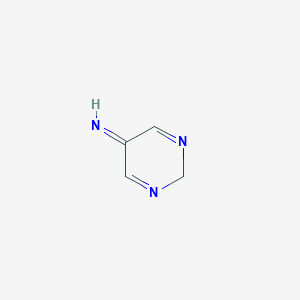![molecular formula C12H11FN2O B12584380 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline CAS No. 642084-86-4](/img/structure/B12584380.png)
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a chemical compound that features a fluorine atom, a pyridine ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline typically involves the reaction of 4-fluoro-3-nitrobenzyl alcohol with pyridine-3-ol under basic conditions to form the corresponding ether. This intermediate is then reduced to the aniline derivative using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the aniline derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules in organic chemistry research.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitroaniline: A precursor in the synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
3-Fluoro-4-{[(pyridin-3-yl)oxy]methyl}aniline: A structural isomer with similar properties.
4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}aniline: A compound with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound in various research applications.
Propiedades
Número CAS |
642084-86-4 |
|---|---|
Fórmula molecular |
C12H11FN2O |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
4-fluoro-3-(pyridin-3-yloxymethyl)aniline |
InChI |
InChI=1S/C12H11FN2O/c13-12-4-3-10(14)6-9(12)8-16-11-2-1-5-15-7-11/h1-7H,8,14H2 |
Clave InChI |
AFWWQNXKSSHXEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OCC2=C(C=CC(=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


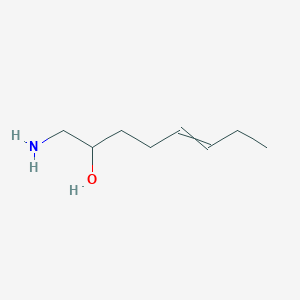
![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)

![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)
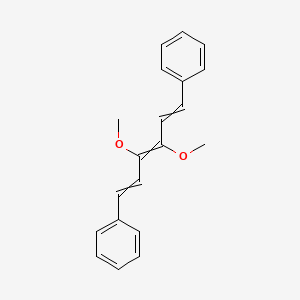
![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
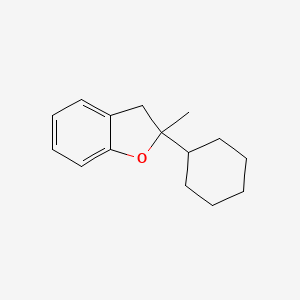
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
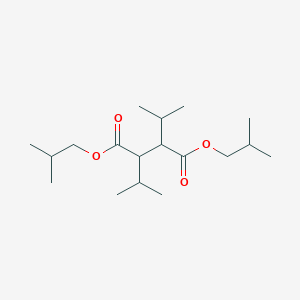
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
